molecular formula C8H16N2S B1356634 Cycloheptylthiourea CAS No. 862483-52-1

Cycloheptylthiourea

Cat. No.: B1356634
CAS No.: 862483-52-1
M. Wt: 172.29 g/mol
InChI Key: WBNUBZZHHXFAGK-UHFFFAOYSA-N
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Description

Cycloheptylthiourea is an organosulfur compound with the chemical formula C_8H_16N_2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a cycloheptyl group. Thiourea derivatives are known for their diverse biological and chemical applications, making them significant in various fields of research and industry .

Mechanism of Action

Cycloheptylthiourea, also known as N-cycloheptylthiourea, is a compound that has garnered attention in the field of organic synthesis due to its diverse biological applications . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylthiourea can be synthesized through the reaction of cycloheptylamine with thiocyanate. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cycloheptylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cycloheptylthiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cycloheptylthiourea is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

cycloheptylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUBZZHHXFAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540652
Record name N-Cycloheptylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862483-52-1
Record name N-Cycloheptylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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